Cas no 865076-17-1 (3,6-Bis(propan-2-yl)pyridazine)

3,6-Bis(propan-2-yl)pyridazine is a substituted pyridazine derivative characterized by its symmetrical structure featuring isopropyl groups at the 3 and 6 positions. This compound is of interest in organic synthesis and pharmaceutical research due to its role as a versatile intermediate. The isopropyl substituents enhance steric and electronic properties, influencing reactivity and stability. Its well-defined molecular structure makes it suitable for applications in ligand design, catalysis, and the development of heterocyclic frameworks. The compound’s purity and consistent performance are critical for reproducible results in research settings. Handling should follow standard safety protocols for organic compounds.
3,6-Bis(propan-2-yl)pyridazine structure
865076-17-1 structure
Product Name:3,6-Bis(propan-2-yl)pyridazine
CAS No:865076-17-1
MF:C10H16N2
MW:164.247442245483
CID:4662020
PubChem ID:23380962
Update Time:2025-05-22

3,6-Bis(propan-2-yl)pyridazine Chemical and Physical Properties

Names and Identifiers

    • 3,6-Bis(propan-2-yl)pyridazine
    • Inchi: 1S/C10H16N2/c1-7(2)9-5-6-10(8(3)4)12-11-9/h5-8H,1-4H3
    • InChI Key: SEFCUKUVDJLESV-UHFFFAOYSA-N
    • SMILES: N1C(=CC=C(C(C)C)N=1)C(C)C

Computed Properties

  • Exact Mass: 164.131348519g/mol
  • Monoisotopic Mass: 164.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 25.8Ų

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3,6-Bis(propan-2-yl)pyridazine Related Literature

Additional information on 3,6-Bis(propan-2-yl)pyridazine

Recent Advances in the Study of 3,6-Bis(propan-2-yl)pyridazine (CAS: 865076-17-1): A Comprehensive Research Brief

The compound 3,6-Bis(propan-2-yl)pyridazine (CAS: 865076-17-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the versatility of 3,6-Bis(propan-2-yl)pyridazine as a scaffold for designing novel bioactive molecules. Its pyridazine core, coupled with the isopropyl substituents, provides a stable yet flexible framework that can be modified to enhance binding affinity and selectivity toward specific biological targets. Researchers have explored its potential in targeting enzymes such as kinases and phosphodiesterases, which are critical in various disease pathways, including cancer and inflammatory disorders.

One of the key breakthroughs in the study of this compound is its role in the development of kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3,6-Bis(propan-2-yl)pyridazine exhibited potent inhibitory activity against a subset of tyrosine kinases, with IC50 values in the nanomolar range. The study also revealed that these derivatives could effectively penetrate cell membranes, making them promising candidates for oral administration.

In addition to its kinase inhibitory properties, 3,6-Bis(propan-2-yl)pyridazine has shown potential in modulating immune responses. A recent preclinical study investigated its effects on cytokine production in macrophages, revealing a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that the compound could be further developed as an immunomodulatory agent for conditions like rheumatoid arthritis and inflammatory bowel disease.

The synthesis of 3,6-Bis(propan-2-yl)pyridazine and its derivatives has also seen advancements. A novel catalytic method reported in Organic Letters (2024) enables the efficient and scalable production of this compound with high yield and purity. This method employs a palladium-catalyzed cross-coupling reaction, which minimizes byproducts and reduces the need for extensive purification steps. Such synthetic improvements are critical for facilitating further pharmacological studies and potential commercialization.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic and safety profiles of 3,6-Bis(propan-2-yl)pyridazine-based compounds. Ongoing research is focused on addressing issues such as metabolic stability and off-target effects. For instance, a recent pharmacokinetic study highlighted the need for structural modifications to improve the compound's half-life in vivo, which is currently limited by rapid hepatic clearance.

In conclusion, 3,6-Bis(propan-2-yl)pyridazine (CAS: 865076-17-1) represents a promising scaffold in medicinal chemistry, with demonstrated potential in kinase inhibition and immunomodulation. Continued research into its derivatives and optimization of its pharmacological properties will be essential for translating these findings into clinically viable therapeutics. The compound's versatility and the recent advancements in its synthesis underscore its value as a focal point for future drug discovery efforts.

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